molecular formula C10H13NO2 B1332065 N-(4-Methoxyphenyl)propanamide CAS No. 2760-31-8

N-(4-Methoxyphenyl)propanamide

Cat. No.: B1332065
CAS No.: 2760-31-8
M. Wt: 179.22 g/mol
InChI Key: JGOOIQJTIVEDES-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)propanamide is an amide derivative characterized by a propanamide backbone linked to a 4-methoxyphenyl group. This structure confers unique physicochemical properties, including hydrogen-bonding capacity and aromatic π-π interactions, which influence its solubility, stability, and biological activity. The compound serves as a scaffold for designing derivatives with enhanced pharmacological profiles.

Key applications highlighted in the literature include:

  • Antioxidant activity: Derivatives such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39) exhibit 1.37-fold higher DPPH radical scavenging activity than ascorbic acid .
  • Anti-inflammatory properties: Plant-derived analogs, such as N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide, show IC₅₀ values <17.21 µM in anti-inflammatory assays .

Properties

IUPAC Name

N-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOOIQJTIVEDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334317
Record name p-Methoxypropionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2760-31-8
Record name p-Methoxypropionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

N-(4-Methoxyphenyl)propanamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the metabolism of amides. The compound is known to be a substrate for amidases, which catalyze the hydrolysis of amide bonds. This interaction is crucial for the breakdown and utilization of this compound in biological systems.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in the metabolic pathways of amides. Additionally, it can alter cellular metabolism by influencing the activity of enzymes that participate in the breakdown and synthesis of amides.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of amidases, leading to the hydrolysis of the amide bond. This binding interaction is essential for the compound’s enzymatic breakdown. Furthermore, this compound can inhibit or activate specific enzymes, thereby modulating their activity and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate enzyme activity effectively. At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for experimental applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as amidases and esterases, which catalyze the hydrolysis of amide and ester bonds, respectively. These interactions are essential for the compound’s metabolism and utilization in biological systems. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its activity and function within the cell. For instance, this compound may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules to exert its biochemical effects.

Biological Activity

N-(4-Methoxyphenyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound, with the molecular formula C10H13NO2C_{10}H_{13}NO_2, features a propanamide backbone substituted with a methoxy group on the para position of the phenyl ring. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid with propanoyl chloride or an equivalent amine under controlled conditions to yield the desired amide. The process often requires specific solvents and purification techniques to achieve high yields and purity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

  • Human Glioblastoma (U-87) : Exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
  • Triple-Negative Breast Cancer (MDA-MB-231) : While cytotoxicity was observed, it was less pronounced compared to U-87 cells .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Notes
U-87 (Glioblastoma)5.8High sensitivity
MDA-MB-23118.6Lower sensitivity compared to U-87

The compound is believed to modulate several key signaling pathways involved in cancer progression. Notably, it has been shown to inhibit beta-catenin/T-cell factor interactions, which are critical in various cancers. This interaction disruption may lead to altered cell signaling and promote apoptosis in malignant cells.

Antioxidant Properties

In addition to its anticancer activity, this compound has demonstrated antioxidant properties. Studies utilizing the DPPH radical scavenging method indicated that derivatives of this compound can effectively neutralize free radicals, suggesting a potential role in mitigating oxidative stress-related cellular damage .

Anti-inflammatory Effects

Compounds similar to this compound have exhibited anti-inflammatory activities by acting as agonists for formyl peptide receptors involved in immune modulation. This property may contribute to reducing inflammation in various pathological conditions.

Case Studies

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound against human glioblastoma and triple-negative breast cancer cell lines using MTT assays. The results highlighted its selective toxicity towards glioblastoma cells, suggesting potential for targeted cancer therapies .
  • Antioxidant Activity Evaluation : Another study focused on synthesizing derivatives of this compound and assessing their antioxidant capacity against standard antioxidants like ascorbic acid. The findings revealed enhanced antioxidant activity in some derivatives, indicating their therapeutic potential in oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of N-(4-Methoxyphenyl)propanamide derivatives vary significantly based on substituents. Below is a systematic comparison:

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents Source
This compound 193.23* Not reported - 4-Methoxyphenyl, propanamide Core structure
8i (Heterocyclic sulfonyl derivative) 516.63 142–144 87 Piperidin-3-yl, oxadiazole, tolyl
VIk (Flavone-linked propanamide) 445.45 240–242 60 Chromen-4-one, 4-methoxyphenyl
39 (Isoindolinone derivative) 367.37 Not reported Not reported 1,3-Dioxoisoindolin-2-yl, amino

*Calculated molecular weight based on formula C₁₀H₁₃NO₂.

Antioxidant Activity
  • Compound 39 : DPPH scavenging activity = 1.37× ascorbic acid .
  • Compound 36 (Propanehydrazide analog): Activity = 1.35× ascorbic acid .
  • Compound 29 (Thiophene derivative): Activity = 1.26× ascorbic acid .
Anticancer Activity
Compound Name Cell Line (IC₅₀, µM) Selectivity Notes Source
VIk U-87: Moderate activity Higher cytotoxicity vs. MDA-MB-231
1-(4-Fluorophenyl) derivative U-87: Most active Targets glioblastoma specifically
Antimicrobial and Antihelminthic Activity
  • N-(4-Methoxyphenyl)pentanamide : Simplified albendazole derivative with excellent drug-likeness and anthelmintic efficacy .
  • Compound 21b (Cephalosporin analog): 10% yield; targets non-replicating Mycobacterium tuberculosis .
Anti-inflammatory Activity
  • Compound 10 (Yunnan wolfberry derivative): IC₅₀ <17.21 µM via dual inhibition of cyclooxygenase and lipoxygenase pathways .

Structural-Activity Relationships (SAR)

  • Electron-donating groups : Methoxy substituents enhance antioxidant activity by stabilizing radical intermediates .
  • Heterocyclic extensions : Piperidine and oxadiazole moieties (e.g., 8i ) improve LOX inhibition but reduce solubility .
  • Aromatic substituents: Naphthalene and chromenone groups (e.g., VIk) increase π-stacking interactions, enhancing anticancer activity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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